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Compound of Interest

Compound Name: 2-Methylcyclooctanone

Cat. No.: B075978 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 2-Methylcyclooctanone
and its positional isomers, providing researchers with key data for identification and

characterization.

In the realm of organic chemistry and drug development, the precise identification of molecular

structure is paramount. Isomers, compounds with the same molecular formula but different

arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This

guide provides a comprehensive spectroscopic comparison of 2-Methylcyclooctanone and its

key structural isomers, offering a valuable resource for researchers in analytical chemistry,

quality control, and synthetic chemistry. By presenting experimental data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), this document aims to facilitate the unambiguous identification and differentiation of

these closely related cyclic ketones.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Methylcyclooctanone and a

selection of its isomers with varying ring sizes. These values are critical for distinguishing

between the different positional isomers.

¹H NMR Spectral Data
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Compound Chemical Shift (δ) ppm

2-Methylcyclooctanone Data not readily available in searched literature.

2-Methylcyclohexanone[1] ~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons)

3-Methylcyclohexanone[1] ~1.0 (d, 3H, CH₃), ~1.5-2.6 (m, 9H, ring protons)

4-Methylcyclohexanone[2] ~1.0 (d, 3H, CH₃), ~1.2-2.4 (m, 9H, ring protons)

2-Methylcyclopentanone[3] ~1.1 (d, 3H, CH₃), ~1.5-2.4 (m, 7H, ring protons)

3-Methylcyclopentanone[4][5] ~1.1 (d, 3H, CH₃), ~1.4-2.5 (m, 7H, ring protons)

Note: The exact chemical shifts and multiplicities are dependent on the solvent and the specific

conformation of the molecule.

¹³C NMR Spectral Data
Compound

Carbonyl Carbon (C=O) δ
ppm

Other Significant Peaks δ
ppm

2-Methylcyclooctanone
Data not readily available in

searched literature.

2-Methylcyclohexanone[6] ~212

~45 (CH), ~41 (CH₂), ~35

(CH₂), ~27 (CH₂), ~24 (CH₂),

~15 (CH₃)

3-Methylcyclohexanone[7] ~211

~48 (CH₂), ~41 (CH₂), ~36

(CH), ~31 (CH₂), ~25 (CH₂),

~22 (CH₃)

4-Methylcyclohexanone ~212
~46 (CH₂), ~41 (CH), ~35

(CH₂), ~21 (CH₃)

2-Methylcyclopentanone[8] ~221
~45 (CH), ~38 (CH₂), ~35

(CH₂), ~20 (CH₂), ~15 (CH₃)

3-Methylcyclopentanone[9] ~220
~45 (CH₂), ~38 (CH₂), ~35

(CH), ~29 (CH₂), ~20 (CH₃)
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Infrared (IR) Spectroscopy Data
Compound

Carbonyl (C=O) Stretch
(cm⁻¹)

Other Key Absorptions
(cm⁻¹)

2-Methylcyclooctanone ~1700 C-H stretching and bending

2-Methylcyclohexanone[2] ~1712 C-H stretching and bending

3-Methylcyclohexanone[10] ~1715 C-H stretching and bending

4-Methylcyclohexanone[11] ~1715 C-H stretching and bending

2-Methylcyclopentanone[12]

[13]
~1745 C-H stretching and bending

3-Methylcyclopentanone[12]

[14]
~1744 C-H stretching and bending

Mass Spectrometry Data
Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

2-Methylcyclooctanone[15] 140 112, 98, 84, 69, 55, 41

2-Methylcyclohexanone[16]

[17]
112 97, 84, 69, 55, 42

3-Methylcyclohexanone[18] 112 97, 84, 69, 56, 41

4-Methylcyclohexanone[19] 112 97, 84, 69, 55, 42

2-Methylcyclopentanone[20] 98 83, 69, 55, 42

3-Methylcyclopentanone[17]

[21][22]
98 83, 70, 55, 42

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a

deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a

proton frequency of 300 MHz or higher.

Data Acquisition:

For ¹H NMR, a standard pulse sequence was used. The spectral width was set to

encompass all expected proton signals, and a sufficient number of scans were acquired to

obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum

to single lines for each unique carbon atom.

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the

spectra were phase and baseline corrected. Chemical shifts were referenced to the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample holder was first collected. The

sample was then placed in the beam path, and the sample spectrum was acquired. Typically,

16 to 32 scans were co-added to improve the signal-to-noise ratio. The spectral range was

typically 4000-400 cm⁻¹.

Data Processing: The final spectrum was generated by ratioing the sample spectrum against

the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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Sample Introduction: The sample was introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) was typically used, with an electron beam energy of 70

eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) mass analyzer.

Detection: The abundance of each ion was measured by a detector, and the data was plotted

as a mass spectrum, showing the relative intensity of each ion. The fragmentation pattern

provides valuable information about the structure of the molecule. Common fragmentation

pathways for ketones include α-cleavage and McLafferty rearrangement.[23][24]

Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of an

unknown methyl-substituted cyclic ketone.
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Initial Analysis

Mass Spectrometry
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Structure Elucidation

Unknown Methyl-Substituted
Cyclic Ketone Sample

Perform GC-MS Analysis

Step 1

Determine Molecular Weight (M⁺)

Analyze Fragmentation Pattern
(α-cleavage, McLafferty) Perform FTIR Analysis

Step 2

Identify Carbonyl (C=O) Stretch
(Distinguish Ring Size)

Perform ¹H and ¹³C NMR
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Final Structure Confirmation
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Caption: Workflow for Spectroscopic Identification of Methyl-Substituted Cyclic Ketone Isomers.
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This comprehensive guide provides a foundational dataset and workflow for the spectroscopic

analysis of 2-Methylcyclooctanone and its isomers. The distinct patterns observed in NMR,

IR, and Mass Spectrometry serve as reliable fingerprints for the identification and differentiation

of these structurally similar compounds, aiding researchers in their synthetic and analytical

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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